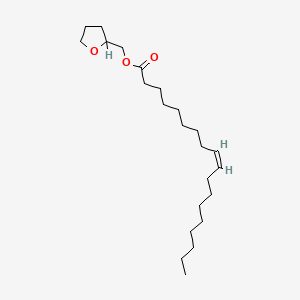
4-(5-Methyl-2-furyl)benzaldehyde
Descripción general
Descripción
4-(5-Methyl-2-furyl)benzaldehyde is a chemical compound with the CAS Number: 400748-10-9 . It has a molecular weight of 186.21 and its IUPAC name is 4-(5-methyl-2-furyl)benzaldehyde . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 4-(5-Methyl-2-furyl)benzaldehyde is C12H10O2 . The InChI code is 1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 .Physical And Chemical Properties Analysis
4-(5-Methyl-2-furyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 186.21 .Aplicaciones Científicas De Investigación
Paterno-Büchi Reaction
The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition, has been explored using derivatives of 5-methyl-2-furyl compounds. For instance, 5-methyl-2-furyl-phenylmethanol derivatives have been shown to react with benzophenone to yield adducts through a process that involves single electron transfer and radical coupling, demonstrating the regioselectivity influenced by the stability of intermediates (D’Auria & Racioppi, 2000).
Bioproduction of Benzaldehyde
Benzaldehyde, known for its apricot and almond-like aroma, is significant in the flavor industry. A study focusing on the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlighted the potential for enhanced production. This biotechnological approach presents an alternative to chemical synthesis, emphasizing the importance of optimizing conditions for microbial biotransformation (Craig & Daugulis, 2013).
Biginelli Reaction
The synthesis of tetrahydropyrimidinones via the Biginelli reaction has been achieved using 5-aryl-2-furaldehydes, demonstrating the utility of these compounds in generating pharmacologically relevant structures. This research provides insights into the reactivity and potential applications of substituted furaldehydes in medicinal chemistry (Vakhula et al., 2018).
Antiproliferative Activity
Furylquinones synthesized from 2-furaldehyde have shown promising antiproliferative activity against human tumor cell lines. This research underscores the potential therapeutic applications of compounds derived from 4-(5-Methyl-2-furyl)benzaldehyde in the development of anticancer agents (Benites et al., 2008).
Optical Properties of Complexes
The synthesis of aluminum and zinc complexes with ligands derived from substituted 2-furyl compounds has been explored for their optical properties. These studies provide insights into the potential applications of these complexes in materials science, particularly in the development of photoluminescent materials (Barberis & Mikroyannidis, 2006).
Propiedades
IUPAC Name |
4-(5-methylfuran-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPPZRZUEUFYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409801 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2-furyl)benzaldehyde | |
CAS RN |
400748-10-9 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



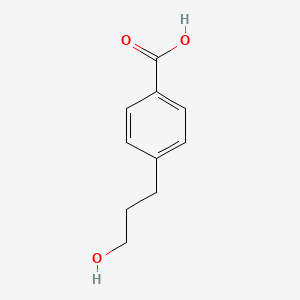

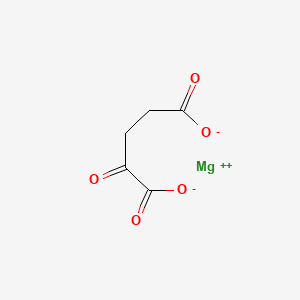


![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
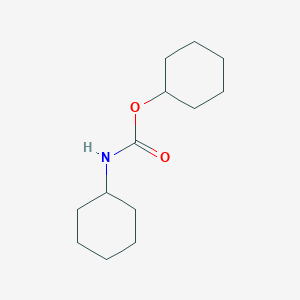
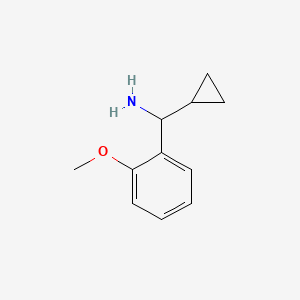
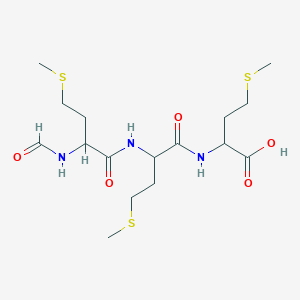
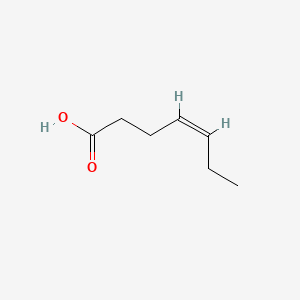
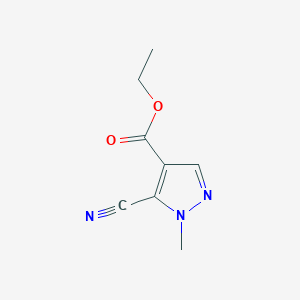
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
